11,12-Epoxyeicosatrienoic acid

Angiogenesis Endothelial Cell Signaling GPCR Pharmacology

11,12-Epoxyeicosatrienoic acid (11,12-EET) is a cytochrome P450 epoxygenase-derived bioactive lipid mediator synthesized from arachidonic acid, belonging to the EET regioisomer family alongside 5,6-EET, 8,9-EET, and 14,15-EET. It functions as an endogenous signaling molecule implicated in vascular tone regulation, angiogenesis, inflammation modulation, and cardioprotection.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
Cat. No. B1234899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11,12-Epoxyeicosatrienoic acid
Synonyms11(12)-epoxy-5Z,8Z,14Z-eicosatrienoic acid
11,12-EET
11,12-epoxy-5,8,14-eicosatrienoic acid
11,12-epoxy-5,8,14-eicosatrienoic acid, (2alpha(5Z,8Z),3alpha(Z))-isomer
11,12-epoxyeicosatrienoic acid
11,12-oxido-5,8,14-eicosatrienoic acid
5,8-decadienoic acid, 10-(3-(2Z)-2-octen-1-yl-2-oxiranyl)-, (5Z,8Z)-
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-
InChIKeyDXOYQVHGIODESM-KROJNAHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11,12-Epoxyeicosatrienoic Acid (11,12-EET) Procurement & Research Baseline


11,12-Epoxyeicosatrienoic acid (11,12-EET) is a cytochrome P450 epoxygenase-derived bioactive lipid mediator synthesized from arachidonic acid, belonging to the EET regioisomer family alongside 5,6-EET, 8,9-EET, and 14,15-EET [1]. It functions as an endogenous signaling molecule implicated in vascular tone regulation, angiogenesis, inflammation modulation, and cardioprotection [2]. While all four regioisomers share a common biosynthetic origin, their biological activities, receptor interactions, and metabolic fates diverge significantly, rendering 11,12-EET a distinct entity with unique experimental utility and therapeutic potential [3].

Why 11,12-EET Cannot Be Replaced by 14,15-EET or Other Regioisomers


Although 11,12-EET, 14,15-EET, 8,9-EET, and 5,6-EET are collectively referred to as EETs, their biological profiles differ markedly in receptor selectivity, stereospecific activity, metabolic stability, and even genotoxic potential [1]. Generic substitution among regioisomers—or between racemic mixtures and enantiopure preparations—is scientifically unsound because distinct molecular targets and signaling pathways are engaged in a regioisomer- and enantiomer-dependent manner [2]. The evidence below quantifies precisely where 11,12-EET diverges from its closest analogs, establishing clear criteria for when this specific compound—rather than a cheaper or more readily available alternative—must be procured [3].

11,12-EET Quantitative Differentiation Evidence Against Comparator Compounds


Enantiomer-Specific TRPC6 Channel Translocation and Angiogenesis: 11(R),12(S)-EET Active vs. 11(S),12(R)-EET and 14,15-EET Inactive

In primary human endothelial cells, (±)-11,12-EET induces rapid TRPC6 channel translocation (within 30 seconds) and promotes endothelial cell migration and tube formation. Critically, these effects are strictly enantiomer-specific: only 11(R),12(S)-EET reproduces the activity of the racemic mixture, whereas 11(S),12(R)-EET is completely inactive. Moreover, the related regioisomer (±)-14,15-EET fails to induce TRPC6 translocation, demonstrating that the effect is not a general property of EETs but a specific attribute of the 11(R),12(S)-EET enantiomer [1]. Downregulation of Gs protein via siRNA abolished 11,12-EET-induced responses, while Gq/11 downregulation had no effect, confirming a Gs-coupled receptor-mediated mechanism unique to this enantiomer [1].

Angiogenesis Endothelial Cell Signaling GPCR Pharmacology

Cardiac KATP Channel Activation: 11(S),12(R)-EET Potent at 39.5 nM EC50 vs. 11(R),12(S)-EET Inactive

In cardiac myocytes, 11,12-EET activates ATP-sensitive potassium (KATP) channels by reducing channel sensitivity to ATP. This activation is strictly stereospecific: 11(S),12(R)-EET activates cardiac KATP channels with an EC50 of 39.5 nM, whereas the opposite enantiomer 11(R),12(S)-EET is totally inactive [1]. Notably, this stereochemical preference is inverted relative to the endothelial angiogenesis activity described above, where 11(R),12(S)-EET is the active enantiomer. All four EET regioisomers are equipotent KATP channel activators (reducing ATP sensitivity by more than 10-fold), but the stereospecificity within 11,12-EET is unique among EETs [1].

Cardiac Electrophysiology Ion Channel Pharmacology Cardioprotection

DNA Adduct Formation Under Physiological pH: Unique Genotoxic Potential of 11,12-EET Among EET Regioisomers

A comparative in vitro genotoxicity study using 32P-postlabeling analysis revealed that under physiological pH (7.4), only ±11,12-EET forms detectable DNA adducts in a dose-dependent manner, whereas 5,6-EET, 8,9-EET, and 14,15-EET do not [1]. Under acidic conditions (pH 4.0) which can activate all EETs for adduct formation, ±11,12-EET still exhibits the highest DNA adduct levels among the four regioisomers, followed by ±5,6-EET, ±8,9-EET, and ±14,15-EET, with adduct levels two orders of magnitude higher (between 3 and 1 adducts per 10⁵ normal nucleotides) than those obtained with ±11,12-EET at pH 7.4 [1].

Genotoxicity DNA Adductomics Safety Pharmacology

Anti-Thrombocyte Aggregation Potency: 11,12-EET Requires 5-Fold Higher Concentration vs. Omega-3 Derived Epoxyeicosanoids

In a study comparing the anti-thrombogenic properties of CYP450-derived epoxyeicosanoids, 11,12-EET was tested against omega-3 fatty acid-derived epoxyeicosatetraenoic acid (17,18-EEQ) and epoxydocosapentaenoic acid (19,20-EDP) in Ristocetin-induced thrombocyte aggregation (RITA) assays. After 60 minutes of preincubation with thrombocyte-rich plasma, 17,18-EEQ and 19,20-EDP significantly decreased the rate of RITA at 1 μM concentration, whereas 11,12-EET required 5-fold higher concentrations (5 μM) to achieve comparable anti-aggregatory effects [1].

Platelet Biology Anti-Thrombotic Screening Lipid Mediator Pharmacology

Vascular Reactivity in Isolated Perfused Rat Tail Artery: 11,12-EET and 14,15-EET Inactive vs. 5,6-EET Vasoactive

A direct comparative study of all four synthetically prepared EET regioisomers on isolated perfused rat tail artery revealed marked functional divergence. 5,6-EET was equipotent with acetylcholine in dose-dependently reducing vascular resistance (ED50 = 3.4 ± 0.5 μM). In contrast, 8,9-EET, 11,12-EET, and 14,15-EET (tested at 2-20 μM) did not affect vascular resistance in this ex vivo model [1]. This finding underscores that 11,12-EET lacks intrinsic vasodilatory activity in this specific vascular bed, distinguishing it from 5,6-EET and suggesting that its reported vasoactive effects in other contexts may require endothelial mediators or occur in vessel-specific manners.

Vascular Pharmacology EDHF Ex Vivo Vascular Function

Cardiomyocyte Contractility and Calcium Handling: 11,12-EET and 5,6-EET Active vs. 8,9-EET and 14,15-EET Inactive

In isolated guinea pig ventricular myocytes, both 5,6-EET and 11,12-EET at concentrations of 100 pg/mL, 1.0 ng/mL, and 20 ng/mL significantly increased cell shortening and intracellular calcium concentrations. In contrast, 8,9-EET and 14,15-EET were without effect on these parameters [1]. This demonstrates a functional dichotomy among EET regioisomers in cardiac myocytes, with 11,12-EET sharing activity with 5,6-EET but not with 8,9-EET or 14,15-EET. In isolated guinea pig hearts subjected to 60 min of low-flow ischemia, both 5,6-EET and 11,12-EET delayed contractility recovery for the first 10 min of reperfusion, suggesting a shared but transient effect on post-ischemic myocardial function [1].

Cardiac Physiology Calcium Signaling Myocyte Contractility

Optimal Application Scenarios for 11,12-EET Based on Verified Differentiation Evidence


Enantiomer-Selective GPCR Signaling Studies in Endothelial Cells

Studies investigating Gs-coupled receptor-mediated angiogenesis or TRP channel trafficking in endothelial cells must use 11(R),12(S)-EET. The racemic mixture contains ~50% inactive 11(S),12(R)-EET, reducing effective concentration and confounding dose-response interpretations. 14,15-EET cannot substitute as it fails to induce TRPC6 translocation in this system [1].

Cardiac KATP Channel Electrophysiology and Cardioprotection Research

Investigators studying cardiac KATP channel activation for cardioprotection must procure 11(S),12(R)-EET (EC50 = 39.5 nM). Use of the opposite enantiomer 11(R),12(S)-EET yields no channel activation, and procurement of racemic mixtures introduces 50% inactive material that may antagonize or dilute the response. Note that this stereochemical requirement is inverted relative to endothelial angiogenesis studies [1].

Direct Cardiac Myocyte Contractility and Calcium Handling Assays

Experiments measuring direct effects on cardiomyocyte contractility and intracellular calcium transients require 11,12-EET (or 5,6-EET). 8,9-EET and 14,15-EET are inactive in this assay system across all tested concentrations (100 pg/mL - 20 ng/mL). Substitution with 14,15-EET will produce false-negative results and lead to erroneous conclusions about EET class effects in cardiac myocytes [1].

Genotoxicity and DNA Adduct Screening of Endogenous Lipid Mediators

Safety pharmacology and toxicology studies evaluating DNA adduct formation by endogenous lipids should prioritize 11,12-EET as the positive control or primary test article, since it is the only EET regioisomer that forms detectable DNA adducts at physiological pH 7.4. Other EETs (5,6-, 8,9-, 14,15-EET) require acidic activation (pH 4.0) to form adducts and therefore serve as negative comparators for pH-dependent genotoxicity screening [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11,12-Epoxyeicosatrienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.